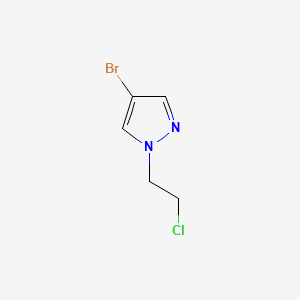

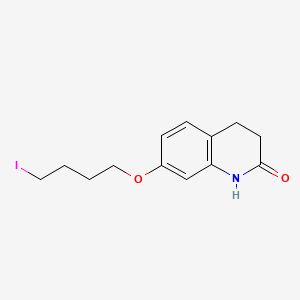

4-bromo-1-(2-chloroethyl)-1H-pyrazole

Overview

Description

Scientific Research Applications

Synthesis of Palladium Complexes and Nanoparticles : This compound is used in the synthesis of thio/selenoether ligands and their palladium complexes, which are efficient pre-catalysts for Suzuki-Miyaura coupling reactions and for the synthesis of palladium-sulfide and palladium-selenide nanoparticles (Sharma et al., 2013).

Formation of Dinuclear Palladium Chalcogenolates : It is involved in the synthesis of bis[2-(4-bromopyrazol-1-yl)ethyl] disulfide and diselenide, leading to the formation of chalcogenolato-bridged dinuclear palladium complexes. These complexes have been used for synthesizing palladium chalcogenide nanoparticles (Sharma et al., 2015).

Study of Tautomerism in Pyrazoles : This compound plays a role in the study of tautomerism in pyrazoles. Research on its structure and tautomerism provides insights into the behavior of brominated pyrazoles in various states (Trofimenko et al., 2007).

Pharmaceutical Applications : It is used in the synthesis of N-substituted pyrazoles and their derivatives, exhibiting analgesic, anti-inflammatory, and other biological activities (Bondavalli et al., 1988).

Antibacterial and Antifungal Activities : Derivatives of 4-bromo-1-(2-chloroethyl)-1H-pyrazole have been evaluated for their antibacterial and antifungal activities, showing effectiveness against various pathogens (Pundeer et al., 2013).

Mechanism of Action

Target of Action

Similar compounds are known to participate in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

The mode of action of 4-bromo-1-(2-chloroethyl)-1H-pyrazole can be inferred from the general mechanism of Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s worth noting that suzuki–miyaura cross-coupling reactions are key in the synthesis of many organic compounds .

Result of Action

The result of the action of this compound is likely the formation of a new carbon–carbon bond via a Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound, like other compounds involved in Suzuki–Miyaura cross-coupling reactions, can be influenced by various environmental factors . These reactions are known for their mild and functional group tolerant reaction conditions , suggesting that they can occur in a variety of environments.

properties

IUPAC Name |

4-bromo-1-(2-chloroethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrClN2/c6-5-3-8-9(4-5)2-1-7/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFUQFJPUMIBER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680208 | |

| Record name | 4-Bromo-1-(2-chloroethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

663941-72-8 | |

| Record name | 4-Bromo-1-(2-chloroethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7-Methano-1H-isoindole,octahydro-3a-methyl-,[3aS-(3a-alpha-,4-alpha-,7-alpha-,7a-alpha-)]-(9CI)](/img/no-structure.png)

![1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8](/img/structure/B584983.png)

![4-[2-[[2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]amino]ethyl]phenol](/img/structure/B584987.png)

![2-(6-Methylbenzo[d]thiazol-2-yl)propan-2-amine](/img/structure/B584989.png)

![4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol](/img/structure/B584991.png)